molecular formula C9H18N4 B2665079 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine CAS No. 1856042-19-7

3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2665079
CAS No.: 1856042-19-7
M. Wt: 182.271
InChI Key: HHJORVXSBQOPCZ-UHFFFAOYSA-N
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Description

3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an isopropyl(methyl)amino group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as silver or copper salts, which facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of environmentally benign solvents and reagents is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include substituted pyrazoles, hydroxylated derivatives, and various amine compounds. These products are often characterized by their enhanced biological or chemical activity .

Scientific Research Applications

3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

IUPAC Name

2-methyl-5-[[methyl(propan-2-yl)amino]methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-7(2)12(3)6-8-5-9(10)13(4)11-8/h5,7H,6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJORVXSBQOPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=NN(C(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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